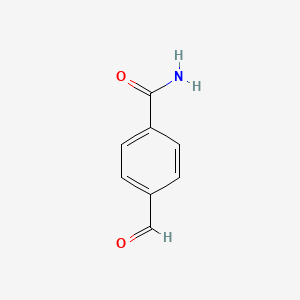

4-Formylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-formylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDCXCRLPNMJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-41-8 | |

| Record name | 4-formylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Formylbenzamide from 4-Cyanobenzamide

Abstract

4-Formylbenzamide is a pivotal building block in medicinal chemistry and drug discovery, serving as a precursor for a diverse array of pharmacologically active compounds.[1] This in-depth technical guide provides a comprehensive overview of the synthesis of this compound from 4-cyanobenzamide, with a focus on two robust and widely applicable methods: catalytic hydrogenation using Raney® Nickel and stoichiometric reduction with Diisobutylaluminium Hydride (DIBAL-H). This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough examination of the underlying reaction mechanisms and the rationale behind key experimental parameters.

Introduction: The Significance of this compound in Modern Drug Discovery

The benzamide moiety is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates exhibiting a wide spectrum of biological activities.[1] The introduction of a formyl group at the 4-position of the benzamide core creates a versatile chemical handle for further molecular elaboration. This aldehyde functionality allows for a rich downstream chemistry, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems, making this compound a highly sought-after intermediate in the synthesis of novel therapeutic agents.[2][3] The conversion of the chemically stable nitrile group in 4-cyanobenzamide to the more reactive aldehyde in this compound is a key transformation that unlocks this synthetic potential.

Core Synthetic Strategies: A Mechanistic Perspective

The selective reduction of a nitrile to an aldehyde presents a unique chemical challenge, as over-reduction to the corresponding primary amine is a common side reaction.[4][5] Success hinges on the careful selection of reagents and reaction conditions to favor the formation and subsequent hydrolysis of an intermediate imine, while preventing further reduction. This guide will explore two primary methodologies that achieve this transformation with high fidelity.

Catalytic Hydrogenation with Raney® Nickel in an Acidic Medium

Catalytic hydrogenation is a cornerstone of industrial and laboratory-scale reductions.[4] While typically associated with the complete reduction of nitriles to primary amines, the use of Raney® Nickel in the presence of an acidic medium, such as formic acid, can effectively arrest the reaction at the aldehyde stage.[6][7]

The proposed mechanism involves the in-situ formation of a nickel hydride species on the catalyst surface. The nitrile coordinates to the nickel surface, and successive hydride transfers lead to the formation of an imine intermediate. The acidic medium is crucial; it protonates the imine, forming an iminium ion. This iminium ion is then hydrolyzed during the aqueous workup to yield the desired aldehyde. The acidity of the medium also helps to deactivate the catalyst towards further reduction of the aldehyde.

Stoichiometric Reduction using Diisobutylaluminium Hydride (DIBAL-H)

Diisobutylaluminium Hydride (DIBAL-H) is a powerful and selective reducing agent, particularly effective for the partial reduction of nitriles to aldehydes at low temperatures.[8][9] Its steric bulk and Lewis acidic nature are key to its selectivity.[9]

The reaction mechanism commences with the coordination of the Lewis acidic aluminum center of DIBAL-H to the nitrogen atom of the nitrile. This coordination polarizes the carbon-nitrogen triple bond, making the carbon atom more susceptible to nucleophilic attack. A hydride is then transferred from the DIBAL-H to the nitrile carbon, forming a stable aluminum-imine intermediate. This intermediate is unreactive towards further reduction at low temperatures. Subsequent aqueous workup hydrolyzes the imine to afford the final aldehyde product.[4][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound from 4-cyanobenzamide.

Method A: Raney® Nickel Catalyzed Reduction

This protocol is adapted from established procedures for the reduction of aromatic nitriles to aldehydes.[6][7]

Materials:

-

4-Cyanobenzamide

-

Raney® Nickel (50% slurry in water)

-

Formic Acid (75% v/v in water)

-

Ethanol (95%)

-

Filter Aid (e.g., Celite®)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzamide (1 equivalent).

-

Add a 75% aqueous solution of formic acid.

-

Carefully add Raney® Nickel (approximately 1:1 weight ratio with the starting material). Caution: Raney® Nickel is pyrophoric when dry and should be handled as a slurry.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of filter aid to remove the Raney® Nickel. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Method B: DIBAL-H Reduction

This protocol is based on standard procedures for the DIBAL-H reduction of nitriles.[9][10]

Materials:

-

4-Cyanobenzamide

-

Anhydrous Toluene or Dichloromethane

-

Diisobutylaluminium Hydride (DIBAL-H) (1.0 M solution in a suitable solvent)

-

Methanol

-

1 M Hydrochloric Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-cyanobenzamide (1 equivalent) in anhydrous toluene or dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of DIBAL-H (1.1-1.5 equivalents) dropwise via a syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid. Stir vigorously until two clear layers are formed.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation and Characterization

Table 1: Comparison of Synthetic Methodologies

| Parameter | Method A: Raney® Nickel | Method B: DIBAL-H |

| Reagent Cost | Lower | Higher |

| Reaction Temperature | Reflux | -78 °C |

| Reaction Time | 1-2 hours | 2-3 hours |

| Workup | Filtration of catalyst, extraction | Quenching, extraction |

| Scalability | Readily scalable | Scalable with careful temperature control |

| Selectivity | Good, risk of over-reduction | Excellent |

| Typical Yield | 60-75% | 70-85% |

| Safety Considerations | Pyrophoric catalyst | Pyrophoric reagent, cryogenic temperatures |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol [11] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 154-157 °C |

| IUPAC Name | This compound[11] |

Characterization Data: The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals for aromatic protons, an aldehyde proton, and amide protons.

-

¹³C NMR: Expected signals for aromatic carbons, a carbonyl carbon, and an aldehyde carbon.

-

IR Spectroscopy: Characteristic absorptions for N-H stretching, C=O stretching (amide and aldehyde), and C-H stretching (aldehyde).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Visualization of Key Processes

Diagram 1: Reaction Mechanism of Raney® Nickel Catalyzed Reduction

Caption: Mechanism of Raney® Nickel catalyzed reduction of 4-cyanobenzamide.

Diagram 2: Experimental Workflow for DIBAL-H Reduction

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. This compound | C8H7NO2 | CID 11744790 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formylbenzamide: Properties, Reactivity, and Applications

Introduction

4-Formylbenzamide (4-FB) is a bifunctional aromatic compound featuring both an aldehyde and a primary amide group substituted at the para positions of a benzene ring. This unique arrangement makes it a highly versatile and valuable building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science.[1] The presence of two distinct reactive centers—an electrophilic aldehyde and a nucleophilic/protic amide—allows for a wide range of selective chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, chemical reactivity, and key applications of this compound, with a focus on its role as a precursor in the development of novel therapeutics.[2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The key physical and spectral properties of this compound are summarized below.

Physical Properties

The physical properties of this compound are critical for its handling, purification, and use in various reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₂ | [3] |

| Molecular Weight | 149.15 g/mol | [3] |

| Melting Point | 153-156 °C | [4] |

| Appearance | White to off-white solid | N/A |

| CAS Number | 6051-41-8 | [3][5] |

| IUPAC Name | This compound | [3] |

Spectroscopic Data

The spectroscopic data provides a definitive fingerprint for the identification and purity assessment of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra reveal the precise electronic environment of each atom in the molecule.

-

¹H NMR (400 MHz, CDCl₃): [6]

-

δ 10.21 (s, 1H): This sharp singlet corresponds to the aldehydic proton (-CHO). Its significant downfield shift is due to the strong deshielding effect of the carbonyl group and the aromatic ring.

-

δ 7.68 (d, J = 10.3 Hz, 2H): These two protons are on the aromatic ring, ortho to the aldehyde group.

-

δ 7.53 (d, J = 15.8 Hz, 2H): These two protons are on the aromatic ring, ortho to the amide group.

-

δ 5.89 (br s, 2H): The broad singlet represents the two protons of the primary amide group (-CONH₂). Broadening is typical due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.

-

-

¹³C NMR (400 MHz, CDCl₃): [6]

-

δ 191.48: Aldehyde carbonyl carbon (C=O).

-

δ 168.01: Amide carbonyl carbon (C=O).

-

δ 138.67, 138.41, 129.91, 128.01: Aromatic carbons.

-

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The characteristic vibrational frequencies for this compound are interpreted based on data from similar benzamide structures.[7][8][9]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3350 & ~3170 | N-H (Amide) | Symmetric & Asymmetric Stretch (doublet for primary amide) |

| ~2925 & ~2850 | C-H (Aldehyde) | Stretch (often a pair of weak bands) |

| ~1700 | C=O (Aldehyde) | Stretch |

| ~1650 | C=O (Amide) | Stretch (Amide I band) |

| ~1600 | C=C (Aromatic) | Stretch |

| ~1540 | N-H (Amide) | Bend (Amide II band) |

1.2.3. Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) confirms the molecular weight of the compound.

-

MS (EI): m/z (%) 149 (M⁺)[6]

Core Reactivity and Chemoselectivity

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. Understanding this allows for precise, chemoselective modifications.

Caption: Reactivity map of this compound.

Reactions at the Aldehyde Group

The aldehyde is the more reactive electrophilic site and is susceptible to a wide range of nucleophilic additions and redox reactions.

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Tollens' reagent (Ag₂O).[10] This yields 4-carboxamidobenzoic acid, a useful difunctional linker.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol is achieved with mild reducing agents like sodium borohydride (NaBH₄). The less reactive amide group remains untouched under these conditions, affording 4-(hydroxymethyl)benzamide. This chemoselectivity is crucial; stronger reagents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups.[11]

-

Reductive Amination: This powerful one-pot reaction converts the aldehyde into a secondary or tertiary amine. It involves the initial formation of a Schiff base (imine) with a primary or secondary amine, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (NaHB(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).[12][13] This is a cornerstone reaction in medicinal chemistry for building molecular complexity.

-

Wittig Reaction: The aldehyde readily undergoes the Wittig reaction with a phosphonium ylide to form an alkene.[14] This reaction is a premier method for C=C bond formation with high regioselectivity, allowing the conversion of the formyl group into a vinyl or styryl moiety while preserving the amide.

Reactions at the Amide Group

The amide functionality is significantly less reactive than the aldehyde. Harsh conditions are typically required to induce its transformation.

-

Hydrolysis: The amide can be hydrolyzed to a carboxylic acid and ammonia under strong acidic or basic conditions with heating. This would convert this compound to 4-formylbenzoic acid. This reaction is generally slower than transformations at the aldehyde.[15]

-

Reduction: Complete reduction of the amide to an amine requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). As this reagent also reduces the aldehyde, this transformation on this compound itself would not be selective, yielding (4-(aminomethyl)phenyl)methanamine.

Synthetic Methodologies and Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the controlled reduction of a more oxidized precursor, such as 4-cyanobenzamide.

Caption: Synthesis of this compound via reduction.

A well-established method is the reduction of 4-cyanobenzenesulfonamide using Raney nickel in formic acid, which serves as both the solvent and a hydride source.[16] A similar principle can be applied to the reduction of 4-cyanobenzamide.

Protocol: Reductive Amination of this compound

This protocol details the synthesis of a secondary amine, a common step in drug discovery.

Objective: To synthesize N-benzyl-4-formylbenzamide via reductive amination.

Causality: Sodium triacetoxyborohydride (NaHB(OAc)₃) is chosen as the reducing agent because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion formed in situ.[12] It is less toxic than its cyanoborohydride counterpart and performs well in common aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE). Acetic acid is often used as a catalyst to promote iminium ion formation.

Methodology:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dichloromethane (DCM). Stir until dissolved.

-

Amine Addition: Add benzylamine (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. Causality Note: Portion-wise addition helps to control any potential exotherm and gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-benzyl-4-formylbenzamide. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Protocol: Wittig Reaction of this compound

Objective: To synthesize 4-(prop-1-en-1-yl)benzamide.

Causality: The Wittig reaction provides unambiguous formation of a C=C bond at the location of the carbonyl.[14] A non-stabilized ylide (e.g., derived from ethyltriphenylphosphonium bromide) is used, which typically favors the formation of the (Z)-alkene.[3][17] A strong base like sodium hydride (NaH) or n-butyllithium is required to deprotonate the phosphonium salt to form the reactive ylide.

Methodology:

-

Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Slowly add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep red/orange ylide indicates a successful reaction.

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification & Validation: The crude product contains the desired alkene and triphenylphosphine oxide byproduct. Purify via column chromatography on silica gel. Characterize the final product by NMR and MS to confirm its structure and stereochemistry.

Applications in Research and Drug Development

This compound is a prominent building block, especially in the synthesis of enzyme inhibitors.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. Inhibitors of PARP are a clinically important class of cancer therapeutics, particularly for cancers with BRCA mutations.[18][19] The benzamide moiety is a well-established pharmacophore that binds to the nicotinamide pocket of the PARP enzyme. This compound serves as a key starting material where the formyl group acts as a versatile chemical handle to append larger, more complex fragments that can interact with other regions of the enzyme, thereby increasing potency and selectivity.[20][21]

Caption: Role of this compound in PARP inhibitor synthesis.

For example, the formyl group can be converted via reductive amination to link to a piperidine or other heterocyclic ring system.[18] This appended group can then be further functionalized to create potent inhibitors that span across different binding pockets of the enzyme.

Precursor for Heterocycle Synthesis

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various N-heterocycles, which are ubiquitous in pharmaceuticals.[22] For instance, condensation of the aldehyde with a binucleophile like a hydrazine or hydroxylamine, followed by cyclization, can lead to the formation of pyridazinone or oxazinone rings fused or linked to the benzamide core.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT–IR benzamide ( 1 ). [Image]. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Stenutz. Retrieved from [Link]

-

ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically? Retrieved from [Link]

-

Gangireddy, P., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Lehtiö, L., et al. (2019). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

-

Zhu, H., et al. (2014). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]

-

SpectraBase. (n.d.). N-Formyl-(4-methoxy)benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Journal of Chemical Sciences. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

-

Wei, L., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide. PubChem Compound Database. Retrieved from [Link]

-

Van der Poel, W., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-formyl-N-methylbenzamide. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Lee, J., et al. (2018). Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes. Chemical Science. Retrieved from [Link]

-

MDPI. (2012). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

-

PubMed. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Retrieved from [Link]

-

PubMed. (2018). Chloro-formyl steroids as precursors for hybrid heterosteroids: synthesis, spectroscopic characterization, and molecular and supramolecular structures. Retrieved from [Link]

-

ResearchGate. (2025). Electrochemical Oxidation of 4-(Hydroxymethyl)Benzoic Acid. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthetic Routes to N-Heterocyclic Carbene Precursors. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7NO2 | CID 11744790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. 4-Formyl-benzamide 95% | CAS: 6051-41-8 | AChemBlock [achemblock.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. Benzamide, 4-methyl- [webbook.nist.gov]

- 10. web.stanford.edu [web.stanford.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Formylbenzoic acid(619-66-9) 13C NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

- 18. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Spectroscopic Guide to 4-Formylbenzamide: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Formylbenzamide (CAS RN: 6051-41-8), a bifunctional aromatic compound of interest in medicinal chemistry and materials science.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and the prediction of chemical behavior. This document moves beyond a simple recitation of data, offering expert interpretation grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Introduction: The Molecular Architecture of this compound

This compound, with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol , presents a fascinating case for spectroscopic analysis.[1][3] Its structure marries an electron-withdrawing aldehyde group with an electron-donating (by resonance) yet inductively withdrawing amide group, both substituted on a central benzene ring in a para configuration. This electronic interplay dictates the distinct chemical environments of the constituent atoms, which are in turn reflected in their spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: A Map of the Protons

The ¹H NMR spectrum of this compound provides a clear picture of the proton arrangement on the aromatic ring and the amide group. The data presented here was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 10.21 | Singlet | 1H | - | Aldehyde proton (-CHO) |

| 7.68 | Doublet | 2H | 10.3 | Aromatic protons ortho to the aldehyde |

| 7.53 | Doublet | 2H | 15.8 | Aromatic protons ortho to the amide |

| 5.89 | Broad Singlet | 2H | - | Amide protons (-CONH₂) |

Source: The Royal Society of Chemistry[4]

Interpretation and Causality:

The downfield chemical shift of the aldehyde proton at 10.21 ppm is highly characteristic and is a direct consequence of the deshielding effect of the carbonyl group's magnetic anisotropy.[5] This signal's singlet nature confirms the absence of adjacent protons.

The aromatic region displays two distinct doublets, a classic hallmark of a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing aldehyde group are shifted further downfield (7.68 ppm) compared to those ortho to the amide group (7.53 ppm). This is a direct reflection of the electronic effects of the substituents on the aromatic ring.

The amide protons appear as a broad singlet at 5.89 ppm. The broadness of this peak is attributable to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

Caption: Workflow of IR spectroscopy for functional group identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrum

In electron ionization mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

Molecular Ion Peak:

The mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 149, which corresponds to the molecular weight of the compound (C₈H₇NO₂).

[4]Predicted Fragmentation Pattern:

While a detailed experimental fragmentation pattern was not found in the initial searches, we can predict the major fragmentation pathways based on the structure of this compound and the known fragmentation of aromatic amides and aldehydes.

A primary fragmentation would be the alpha-cleavage of the amide group, leading to the loss of the amino radical (•NH₂) to form the 4-formylbenzoyl cation at m/z 133.

Another likely fragmentation is the loss of the formyl radical (•CHO) from the molecular ion, resulting in a fragment at m/z 120.

Further fragmentation of the 4-formylbenzoyl cation (m/z 133) by the loss of carbon monoxide (CO) would yield a phenyl cation with a formyl substituent at m/z 105. Subsequent loss of another CO molecule would lead to a fragment at m/z 77, corresponding to the phenyl cation.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

For the sake of completeness and reproducibility, this section outlines the standard operating procedures for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: The NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of scans: 16-32, depending on the sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

Spectral width: Approximately 16 ppm, centered around 6 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay (d1): 2 seconds.

-

Spectral width: Approximately 240 ppm, centered around 120 ppm.

-

-

Data Processing: The acquired free induction decays (FIDs) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Sample Preparation and Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Instrumentation: The IR spectrum should be recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range should be from 4000 to 400 cm⁻¹.

-

Mass Spectrometry Data Acquisition (Electron Ionization)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube.

-

Ionization: The sample is vaporized and then ionized using a standard electron ionization (EI) source, typically operating at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra unequivocally establish the connectivity of the atoms and the electronic environment of the protons and carbons. While a definitive experimental IR spectrum was not available, the predicted absorption bands, based on established principles, are consistent with the known functional groups. The mass spectrum confirms the molecular weight and provides a basis for understanding the molecule's fragmentation under electron ionization. This guide serves as a valuable resource for researchers, enabling the confident identification and further investigation of this compound and related compounds.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. FT–IR benzamide ( 1 ). [Link]

-

PubChem. 4-Formyl-N-(1-methylethyl)benzamide. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. This compound. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds VI: Introduction to Amides. [Link]

-

Wikipedia. Aldehyde. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. [Link]

-

YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

Kintek Solution. What Are The Two Methods Of Preparation Of Ir Sample? A Guide To Kbr Pellets And Nujol Mulls. [Link]

Sources

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | European Journal of Chemistry [eurjchem.com]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to 4-Formylbenzamide: Synthesis, Structure, and Applications

This guide provides a comprehensive technical overview of 4-Formylbenzamide (CAS No. 6051-41-8), a versatile bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document delves into its molecular structure, spectroscopic characterization, synthesis protocols, chemical reactivity, and applications, with a focus on providing actionable insights for laboratory professionals.

Core Molecular Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature, characterized by the presence of both an aldehyde and a primary amide functional group attached to a benzene ring in a para substitution pattern. This unique arrangement of electron-withdrawing groups imparts distinct chemical properties and reactivity, making it a valuable building block in the synthesis of more complex molecular architectures.

Chemical Structure and Identification

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 6051-41-8 | [1][2] |

| Molecular Formula | C₈H₇NO₂ | [1][2] |

| Molecular Weight | 149.15 g/mol | [1] |

| IUPAC Name | This compound | [1][2] |

| SMILES | C1=CC(=CC=C1C=O)C(=O)N | [1] |

Spectroscopic Characterization

The structural integrity of this compound is confirmed through standard spectroscopic techniques. The following data, reported in deuterated chloroform (CDCl₃), provides a reference for sample validation.[3]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.21 (s, 1H, -CHO)

-

δ 7.68 (d, J = 10.3 Hz, 2H, Ar-H)

-

δ 7.53 (d, J = 15.8 Hz, 2H, Ar-H)

-

δ 5.89 (br s, 2H, -CONH₂)[3]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 191.48 (-CHO)

-

δ 168.01 (-CONH₂)

-

δ 138.67 (Ar-C)

-

δ 138.41 (Ar-C)

-

δ 129.91 (Ar-CH)

-

δ 128.01 (Ar-CH)[3]

-

-

Mass Spectrometry (EI): m/z (%) 149 (M⁺)[3]

Synthesis of this compound

The most direct and atom-economical approach for the synthesis of this compound is the selective hydration of 4-cyanobenzonitrile. This method avoids the often harsh conditions required for the oxidation of corresponding methyl or alcohol precursors, which can be incompatible with the amide functionality.

Recommended Synthetic Protocol: Catalytic Hydration of 4-Cyanobenzonitrile

The transition-metal-catalyzed hydration of nitriles to amides is a well-established and efficient transformation.[4][5][6] While various catalytic systems, including those based on ruthenium and palladium, have been explored for nitrile hydration, the following protocol outlines a general approach adaptable for laboratory-scale synthesis.

Reaction Scheme:

Figure 1: General scheme for the catalytic hydration of 4-cyanobenzonitrile.

Experimental Protocol:

-

Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanobenzonitrile (1 equivalent).

-

Catalyst Addition: Add the chosen transition metal catalyst (e.g., a ruthenium(II) or palladium(II) complex, typically 1-5 mol%).

-

Solvent and Reagent Addition: Add a suitable solvent (e.g., water, or a mixture of an organic solvent and water) and degas the mixture.

-

Reaction: Heat the reaction mixture to the appropriate temperature (often between 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. The aqueous phase is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality in Protocol Design: The choice of a transition metal catalyst is pivotal as it facilitates the nucleophilic attack of water on the nitrile carbon by activating the C≡N bond. The use of aqueous conditions is not only environmentally benign but also provides the necessary reagent for the hydration. The purification step is essential to remove any unreacted starting material, catalyst residues, and potential byproducts such as the corresponding carboxylic acid from over-hydrolysis.

Chemical Reactivity and Synthetic Utility

This compound's bifunctional nature allows for a diverse range of chemical transformations. The reactivity of the aldehyde and amide groups can often be selectively addressed through careful choice of reagents and reaction conditions.

Reactions at the Aldehyde Group

The formyl group is a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds. It readily undergoes nucleophilic addition and condensation reactions.[7]

-

Reductive Amination: A cornerstone reaction in medicinal chemistry, the aldehyde can be converted into an amine via reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This provides a direct route to a wide array of N-substituted 4-aminomethylbenzamides.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

-

Henry Reaction: Condensation with nitroalkanes in the presence of a base yields β-nitro alcohols, which are valuable synthetic intermediates.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate or reduced to a primary alcohol with reducing agents such as sodium borohydride.

Figure 2: Key reactions involving the aldehyde functionality of this compound.

Reactions at the Amide Group

The amide bond is significantly more stable and less reactive than the aldehyde.[8] However, it can undergo transformations under more forcing conditions.

-

Hydrolysis: Under strong acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid.[9]

-

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a primary amine.

-

Dehydration: Dehydrating agents such as phosphoryl chloride can convert the primary amide to a nitrile.[8][10][11]

The chemoselective manipulation of this compound is a key aspect of its utility. For instance, the reduction of the aldehyde with sodium borohydride can be achieved while leaving the amide group intact. Conversely, protection of the aldehyde (e.g., as an acetal) allows for transformations to be carried out on the amide group.

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are prevalent in a number of biologically active compounds and functional materials. Its utility as a synthetic building block is therefore of considerable interest.

Medicinal Chemistry

The benzamide scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.[12] Derivatives of this compound are explored as:

-

Enzyme Inhibitors: The ability to readily introduce diverse substituents via the formyl group allows for the systematic exploration of structure-activity relationships (SAR) in the development of enzyme inhibitors, such as those targeting cholinesterases or carbonic anhydrases.[9][12]

-

Precursors for Heterocyclic Synthesis: The aldehyde functionality can be used as an anchor point for the construction of various heterocyclic ring systems, which are of paramount importance in drug discovery.

Organic Synthesis

As a bifunctional building block, this compound allows for the sequential or orthogonal functionalization of an aromatic ring. This is particularly useful in the synthesis of complex molecules where precise control over substituent placement is required.[13]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification

-

Acute Toxicity (Oral): Harmful if swallowed.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures

A self-validating protocol for handling this compound involves a combination of engineering controls, personal protective equipment (PPE), and safe work practices.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood. Ensure easy access to an eyewash station and safety shower.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[14]

-

-

Handling and Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15] Avoid generating dust.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[14][16] In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a chemical intermediate with significant potential, bridging the gap between simple starting materials and complex, high-value molecules. Its bifunctional nature, when understood and leveraged correctly, provides a powerful tool for chemists in both academic and industrial research. The protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective use of this versatile compound.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ScienceLab.com. (2010). Material Safety Data Sheet Benzamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics analysis of the catalysed hydration of benzonitrile to benzamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydration of benzonitrile into benzamide catalyzed by complexes 1, 2 and 4 in water. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydration of benzonitrile to benzamide. Retrieved from [Link]

-

American Chemical Society. (1973). Homogeneously catalyzed hydration of nitriles to carboxamides. Retrieved from [Link]

-

Nature. (n.d.). Chemoselective cycloisomerization of O-alkenylbenzamides via concomitant 1,2-aryl migration/elimination mediated by hypervalent iodine reagents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Total synthesis and development of bioactive natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversions (%) in catalyst recycling tests for benzonitrile hydration. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide, N,N-dipropyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of (Benzamidomethyl)triethylammonium Chloride with Some Inorganic Nucleophiles in Aqueous Media. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

- Google Patents. (n.d.). A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

PubMed Central. (n.d.). Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies. Retrieved from [Link]

-

Asian Journal of Chemistry. (2008). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of aminobenzonitrile by dehydration of aminobenzamide using phenylphosphonic dichloride in pyridine. Retrieved from [Link]

Sources

- 1. This compound | C8H7NO2 | CID 11744790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Formyl-benzamide 95% | CAS: 6051-41-8 | AChemBlock [achemblock.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Free Article [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. actylislab.com [actylislab.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-Formylbenzamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Formylbenzamide, focusing on its solubility in various solvent systems and its chemical stability under different conditions. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of these parameters is paramount for its effective application in research and development. This document is structured to provide not only theoretical insights but also actionable experimental protocols for scientists and professionals in the field.

Introduction to this compound: A Molecule of Interest

This compound (C8H7NO2) is an organic compound featuring both a benzamide and an aldehyde functional group.[1] This unique bifunctionality makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and novel materials. The amide group provides a site for hydrogen bonding and potential coordination, while the aldehyde group is reactive towards nucleophiles, making it a key synthon for constructing diverse molecular architectures. A clear understanding of its solubility and stability is a prerequisite for its successful use in any application, from reaction optimization to formulation development.

Key Physicochemical Properties:

-

Molecular Formula: C8H7NO2

-

Molecular Weight: 149.15 g/mol [1]

-

Appearance: Typically a solid at room temperature.

-

Functional Groups: Amide, Aldehyde, Aromatic Ring

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its bioavailability, reaction kinetics, and ease of formulation. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this section focuses on providing a robust experimental framework for determining its solubility.

Theoretical Considerations for Solvent Selection

The solubility of this compound is governed by the interplay of its functional groups with the solvent molecules. The aromatic ring contributes to its non-polar character, while the amide and aldehyde groups introduce polarity and the capacity for hydrogen bonding. Therefore, a range of solvents with varying polarities should be considered for solubility screening.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, potentially interacting favorably with the amide and aldehyde moieties of this compound.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents are hydrogen bond acceptors and can solvate polar molecules effectively. Solvents like DMSO and DMF are often good solubilizers for amide-containing compounds.[2][3]

-

Non-Polar Solvents (e.g., toluene, hexane): Due to the presence of polar functional groups, the solubility of this compound in non-polar solvents is expected to be low.

Experimental Determination of Solubility

A reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a self-validating system as it ensures that equilibrium is reached.

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

-

Material Preparation:

-

Ensure the this compound to be tested is a pure, crystalline solid.

-

Select a range of solvents of interest (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile).

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L.

-

Report the mean solubility and standard deviation for each solvent.

-

Workflow for Solubility Determination

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Comparative Solubility Data

While direct data for this compound is scarce, the solubility of the structurally related compound, 4-aminobenzamide, can provide some initial insights for solvent selection.[6]

Table 1: Molar Fraction Solubility of 4-Aminobenzamide in Various Organic Solvents at Different Temperatures [6]

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate | Acetonitrile |

| 283.15 | 0.0215 | 0.0128 | 0.0085 | 0.0058 | 0.0452 | 0.0071 | 0.0189 |

| 293.15 | 0.0301 | 0.0183 | 0.0125 | 0.0087 | 0.0631 | 0.0105 | 0.0268 |

| 303.15 | 0.0412 | 0.0257 | 0.0181 | 0.0128 | 0.0865 | 0.0152 | 0.0375 |

| 313.15 | 0.0553 | 0.0356 | 0.0258 | 0.0185 | 0.1162 | 0.0219 | 0.0518 |

| 323.15 | 0.0731 | 0.0485 | 0.0363 | 0.0264 | 0.1531 | 0.0313 | 0.0702 |

Data derived from studies on 4-aminobenzamide and is intended for comparative purposes only.[6]

Stability Profile of this compound

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products.[7][8] Stability studies for this compound should focus on its susceptibility to hydrolysis, oxidation, and photolysis, given its functional groups.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be anticipated:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-formylbenzoic acid and ammonia. The rate of hydrolysis is pH-dependent.[5][9]

-

Oxidation: The aldehyde group is prone to oxidation, which would convert it to a carboxylic acid, forming 4-carbamoylbenzoic acid.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

Diagram of Potential Degradation Pathways

Caption: Potential Degradation Pathways of this compound.

Experimental Design for Stability Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and develop a stability-indicating analytical method.[8]

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 N and heat at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 N and keep at room temperature.

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H2O2) and heat at a controlled temperature.

-

Thermal Degradation: Heat the solution at a high temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm or 365 nm) and fluorescent light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. A diode array detector (DAD) is useful for assessing peak purity.

-

LC-MS/MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.[10][11]

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Identify and quantify the major degradation products.

-

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagent | Temperature | Duration |

| Acidic Hydrolysis | 0.1 N HCl | 60 °C | 24 hours |

| Basic Hydrolysis | 0.1 N NaOH | Room Temp | 24 hours |

| Oxidation | 3% H2O2 | 60 °C | 24 hours |

| Thermal | None | 80 °C | 24 hours |

| Photolytic | UV/Fluorescent Light | Room Temp | 24 hours |

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used technique for the quantification of small molecules.[5]

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around its λmax).

-

Column Temperature: 30 °C.

This method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.

Conclusion and Recommendations

This technical guide has outlined the critical importance of understanding the solubility and stability of this compound for its successful application in research and drug development. While direct published data is limited, this guide provides a comprehensive framework for researchers to experimentally determine these crucial parameters. It is recommended that solubility be assessed in a range of pharmaceutically relevant solvents and that forced degradation studies be conducted to elucidate potential degradation pathways and establish a stability-indicating analytical method. The protocols and insights provided herein are designed to empower researchers to generate the high-quality data necessary to advance their work with this versatile molecule.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11744790, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83270, 4-Formyl-N-(1-methylethyl)benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10954698, N,N-diethyl-4-formylbenzamide. Retrieved from [Link]

-

Cysewska, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298. Retrieved from [Link]

-

MOST Wiedzy (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

-

Agilent (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

-

ResearchGate (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]

-

ResearchGate (n.d.). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Retrieved from [Link]

-

Coriolis Pharma (n.d.). Stability Studies. Retrieved from [Link]

-

Diness, F., et al. (2014). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 10, 1399-1405. Retrieved from [Link]

-

Al-Haideri, A.-M. (2016). New Analytical Methods for Drugs Analysis A Comparative Study. Iraqi Journal of Science, 57(1A), 1-13. Retrieved from [Link]

-

Al-Dhfyan, A., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Saudi Pharmaceutical Journal, 25(6), 881-888. Retrieved from [Link]

-

Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. Retrieved from [Link]

-

Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology, 5(8), 559-566. Retrieved from [Link]

-

Coriolis Pharma (2024). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from [Link]

-

Sheridan, R. P., et al. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Forensic Chemistry, 33, 100475. Retrieved from [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(8), 787-793. Retrieved from [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787-793. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 4-hydroxyproline degradation | Pathway. PubChem. Retrieved from [Link]

Sources

- 1. This compound | C8H7NO2 | CID 11744790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. benchchem.com [benchchem.com]

- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 8. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 9. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Formylbenzamide Scaffold: A Versatile Core for Discovering Novel Bioactive Molecules

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs. Its ability to form key hydrogen bonds and engage in various non-covalent interactions allows it to bind effectively to a wide range of biological targets. Within this important class of compounds, 4-formylbenzamide (C₈H₇NO₂, CAS: 6051-41-8) emerges as a particularly intriguing scaffold.[1] It uniquely combines the stable benzamide core with a chemically reactive aldehyde group at the para position. This aldehyde functionality serves as a versatile synthetic handle, enabling the facile generation of diverse molecular libraries through reactions like Schiff base formation, reductive amination, and Wittig reactions. This guide provides a technical exploration of the latent biological potential of the this compound scaffold, delving into its documented and prospective applications in anticancer, antimicrobial, and enzyme inhibitory research.

I. Anticancer Potential: Targeting Cellular Proliferation and Survival

The development of novel anticancer agents is a paramount goal in pharmaceutical research. Derivatives of the benzamide scaffold have consistently shown promise in this area by targeting various mechanisms crucial for cancer cell growth and survival.[2][3][4] The this compound core offers a strategic starting point for designing potent and selective anticancer compounds.

A. Mechanism of Action: Kinase and Tubulin Inhibition

A primary strategy in modern oncology is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling proliferation, differentiation, and survival. Several studies have demonstrated that benzamide derivatives can act as potent kinase inhibitors.[3][5] For instance, derivatives of 4-(pyridin-4-yloxy)benzamide have shown significant inhibitory activity against cancer cell lines by targeting the c-Met kinase.[2] The 4-formyl group can be derivatized to introduce moieties that interact with the ATP-binding site or allosteric sites of kinases.

Another validated anticancer strategy is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site, leading to cell cycle arrest and apoptosis.[6] The this compound scaffold allows for the synthesis of analogues that can explore this mechanism.

B. Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative benzamide derivatives against various human cancer cell lines, providing insight into the potential of the this compound scaffold.

| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |

| 4-(Pyridin-4-yloxy)benzamide | Compound 40 | A549 (Lung) | 1.03 | [2] |

| HeLa (Cervical) | 1.15 | [2] | ||

| MCF-7 (Breast) | 2.59 | [2] | ||

| 4-Methylbenzamide-Purine | Compound 7 | K562 (Leukemia) | 2.27 | [5] |

| HL-60 (Leukemia) | 1.42 | [5] | ||

| N-benzylbenzamide | Compound 20b | HCT116 (Colon) | 0.012 | [6] |

| A549 (Lung) | 0.013 | [6] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro antiproliferative activity of compounds.[7][8]

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.